A Technical Guide to the Mechanism of Action of Tersolisib (Inavolisib/GDC-0077) in PIK3CA-Mutated Cells
A Technical Guide to the Mechanism of Action of Tersolisib (Inavolisib/GDC-0077) in PIK3CA-Mutated Cells
Abstract
Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3K), are among the most common oncogenic drivers in solid tumors, particularly in hormone receptor-positive (HR+) breast cancer.[1][2] These mutations lead to constitutive activation of the PI3K/AKT/mTOR signaling pathway, promoting unregulated cell growth, proliferation, and survival.[2][3] Tersolisib (also known as Inavolisib or GDC-0077) is a potent, selective, next-generation PI3Kα inhibitor designed to target this pathway. This guide details its core mechanism of action, supported by preclinical and clinical data, and outlines the standard experimental protocols used for its evaluation.
Core Mechanism of Action
Tersolisib exerts its antitumor effects through a dual mechanism that is highly selective for cancer cells harboring PIK3CA mutations.
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ATP-Competitive Inhibition: Tersolisib is a potent, ATP-competitive inhibitor of the PI3Kα isoform.[2][4] It binds to the kinase domain, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) into the secondary messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[2][5] This action blocks the recruitment and activation of downstream effectors like AKT and mTOR, thereby inhibiting the entire signaling cascade that is critical for tumor cell growth and survival.[3][5]
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Selective Degradation of Mutant p110α: A unique and differentiating feature of Tersolisib is its ability to induce the selective, proteasome-dependent degradation of the mutant p110α protein.[1][2][3][4] This effect is not observed on wild-type (WT) p110α, leading to a profound and sustained suppression of oncogenic signaling specifically within cancer cells while sparing normal cells.[2][4] This targeted degradation may contribute to an improved therapeutic index compared to other PI3K inhibitors that do not share this mechanism.[6]
This dual action—direct kinase inhibition and selective mutant protein degradation—results in potent downstream effects, including the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest in PIK3CA-mutant cancer cells.[1][3]
Quantitative Data Summary
The potency and selectivity of Tersolisib have been characterized through extensive preclinical and clinical studies.
Table 1: Preclinical Potency and Selectivity of Tersolisib (GDC-0077)
| Target | IC50 (nM) | Selectivity vs. Other Isoforms | Notes |
| PI3Kα (p110α) | 0.038 | >300-fold vs. PI3Kβ, δ, γ | Data from biochemical assays demonstrate high potency against the target isoform.[1][2][4] |
| PI3Kβ, δ, γ | >11.4 (estimated) | - | Significantly less activity against other Class I PI3K isoforms contributes to a more favorable safety profile.[1][5] |
| PI3K Family (Class II/III) | Not specified | >2000-fold | High selectivity against other related kinases.[2][4] |
Table 2: Clinical Efficacy of Inavolisib in PIK3CA-Mutated, HR+/HER2- Advanced Breast Cancer (INAVO120 Trial)
| Endpoint | Inavolisib + Palbociclib + Fulvestrant | Placebo + Palbociclib + Fulvestrant | Hazard Ratio (HR) |
| Median Progression-Free Survival (PFS) | 15.0 - 17.2 months | 7.3 months | 0.42 - 0.43 |
| Objective Response Rate (ORR) | 58% - 62.7% | 25% - 28.0% | N/A |
| Median Overall Survival (OS) | 34 months | 27 months | 0.67 |
Note: Data compiled from multiple reports of the INAVO120 Phase III trial results. The combination was granted FDA approval in 2024.[3][7][8][9]
Experimental Protocols
The evaluation of Tersolisib's mechanism of action relies on a series of standardized in vitro and in vivo assays.
In Vitro PI3K Kinase Assay (HTRF)
This assay quantifies the enzymatic activity of PI3K and the inhibitory potency of compounds like Tersolisib.
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Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay measures the production of PIP3 from the PIP2 substrate. The detection system uses a Europium-labeled anti-PIP3 antibody and a d2-labeled PIP3 tracer. Endogenous PIP3 produced by the kinase reaction competes with the d2-tracer for antibody binding, leading to a decrease in the HTRF signal. Inhibition of PI3K results in less PIP3 production and a higher HTRF signal.[10]
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Methodology:
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Compound Plating: Serially diluted Tersolisib (or vehicle control, e.g., DMSO) is dispensed into wells of a 384-well plate.[10]
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Enzyme Addition: Recombinant human PI3Kα (mutant or WT) is added to the wells.
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Pre-incubation: The plate is incubated for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[11]
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Reaction Initiation: A mixture of PIP2 substrate and ATP is added to start the kinase reaction.
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Incubation: The reaction proceeds for a defined period (e.g., 60 minutes) at room temperature.[10][11]
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Detection: A solution containing the HTRF detection reagents (Eu³⁺-anti-PIP3 antibody and d2-PIP3 tracer) is added to stop the reaction and initiate detection.
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Data Analysis: The HTRF signal is read on a compatible plate reader. The percentage of inhibition is calculated relative to controls, and IC50 curves are generated using non-linear regression analysis.[11]
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Western Blotting for Pathway Modulation
This technique is used to measure changes in the phosphorylation status of key downstream proteins following treatment with Tersolisib, confirming target engagement and pathway inhibition in cells.
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Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size via gel electrophoresis. Phospho-specific antibodies are used to detect the activated forms of signaling proteins.
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Methodology:
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Cell Culture and Treatment: PIK3CA-mutant cancer cells (e.g., MCF-7, T47D) are seeded and grown to 70-80% confluency. Cells are then treated with various concentrations of Tersolisib or vehicle for a specified time (e.g., 2-4 hours).[10]
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Lysate Preparation: Cells are washed with cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. Lysates are cleared by centrifugation.[10]
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Protein Quantification: Protein concentration in each lysate is determined using a BCA assay to ensure equal loading.
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Gel Electrophoresis & Transfer: Equal amounts of protein are separated on an SDS-PAGE gel and transferred to a PVDF membrane.
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Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight with primary antibodies against key pathway biomarkers such as p-AKT (Ser473), p-S6, p-PRAS40, and total AKT, S6, and Actin (as a loading control).[1][2]
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Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
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Cell Viability and Proliferation Assays
These assays measure the effect of Tersolisib on the growth and survival of cancer cell lines.
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Principle: Assays like CellTiter-Glo® measure the amount of ATP present, which is an indicator of metabolically active, viable cells. Other methods, such as crystal violet staining or alamarBlue, measure cell number or metabolic activity, respectively.[12][13]
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Methodology (CellTiter-Glo®):
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Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
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Drug Treatment: Cells are treated with a range of Tersolisib concentrations for a period of 72 hours or more to assess the impact on proliferation.
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Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well, and the plate is mixed on an orbital shaker to induce cell lysis.
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Signal Measurement: After a brief incubation to stabilize the luminescent signal, the plate is read on a luminometer.
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Data Analysis: Luminescence values are normalized to vehicle-treated controls, and IC50 values are calculated to determine the concentration of drug required to inhibit cell growth by 50%.
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In Vivo Xenograft Efficacy Studies
Animal models are crucial for evaluating the anti-tumor activity of Tersolisib in a physiological context.
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Principle: Human PIK3CA-mutant cancer cells or patient-derived tumor fragments (PDX) are implanted into immunocompromised mice. Once tumors are established, mice are treated with Tersolisib, and tumor growth is monitored over time.[2][14]
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Methodology:
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Cell Implantation: A suspension of cancer cells (e.g., 1 x 10⁷ cells) in a medium like Matrigel is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or NSG mice).[15]
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Tumor Growth Monitoring: Tumors are measured 2-3 times per week with calipers. Tumor volume is calculated using the formula: (Length × Width²)/2.[14][15]
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Randomization and Dosing: When tumors reach a specified size (e.g., 150-200 mm³), mice are randomized into treatment and vehicle control groups.[15] Tersolisib is formulated in an appropriate vehicle and administered orally, typically once daily (qd).[1][2]
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Efficacy and Tolerability Assessment: Tumor volumes and mouse body weights are recorded throughout the study. At the end of the study, tumors are excised and weighed.
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Data Analysis: Tumor growth inhibition (TGI) is calculated as a percentage relative to the vehicle control group. Pharmacodynamic assessments may be performed on tumor tissue to confirm pathway inhibition (e.g., via Western blot for p-AKT).[1][14]
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References
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- 7. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Drug Combination Increases Overall Survival in Patients with PIK3CA-Mutated Advanced Breast Cancer | Mass General Brigham [massgeneralbrigham.org]
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